Pyrazine-2-sulfonyl chloride

Description

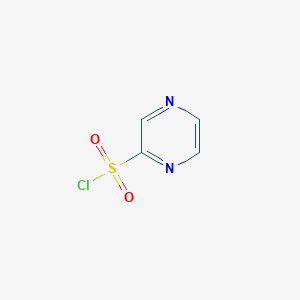

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAABUUQIBNGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597018 | |

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184170-48-7 | |

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyrazine-2-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of pyrazine-2-sulfonyl chloride, a versatile reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Properties and Structure

This compound is a heterocyclic sulfonyl chloride that serves as a crucial building block in the synthesis of a variety of compounds, particularly those with pharmaceutical and biological significance.[1] Its reactivity stems from the electron-deficient nature of the pyrazine ring and the highly electrophilic sulfur atom of the sulfonyl chloride group.[1]

Structure:

The molecular structure consists of a pyrazine ring substituted at the 2-position with a sulfonyl chloride functional group.

-

2D and 3D Representations: (A 2D chemical structure diagram and a 3D ball-and-stick model of this compound should be inserted here. As a text-based AI, I cannot generate images directly. These would typically be sourced from chemical drawing software or databases.)

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 184170-48-7[1] |

| Molecular Formula | C₄H₃ClN₂O₂S[1] |

| Molecular Weight | 178.6 g/mol [1] |

| InChI | InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H[1] |

| InChI Key | SGAABUUQIBNGFR-UHFFFAOYSA-N[1] |

| SMILES | C1=CN=C(C=N1)S(=O)(=O)Cl[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform[1] |

| Stability | Moisture sensitive; should be stored under anhydrous conditions to prevent hydrolysis[1] |

| Calculated Boiling Point | 297.5 ± 20.0 °C at 760 mmHg |

| Calculated Density | 1.6 ± 0.1 g/cm³ |

| Calculated Flash Point | 133.7 ± 21.8 °C |

Note: Experimental values for melting point, boiling point, and density are not consistently reported in the literature. The values provided for boiling point, density, and flash point are calculated predictions and should be used as estimates.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidative chlorination of pyrazine-2-thiol.[1] This method is often favored for its relatively mild conditions.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve pyrazine-2-thiol in a suitable aqueous medium within a reaction vessel equipped with a stirrer and cooling capabilities.

-

Reaction: Cool the solution and slowly add an oxidizing agent, such as sodium hypochlorite or sodium chlorite, while maintaining a low temperature to control the exothermic reaction.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reactivity: Amination to Form Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides, which are important intermediates in the synthesis of various biologically active molecules.[1]

Reaction Scheme: Amination of this compound

Caption: General scheme for the amination of this compound.

Detailed Protocol:

-

Dissolution: Dissolve this compound in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.

-

Addition of Amine: Add the desired primary or secondary amine to the solution, followed by a suitable base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

-

Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with an aqueous acid solution, followed by brine. Dry the organic layer over an anhydrous salt and concentrate it under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Applications

This compound is a valuable intermediate in several areas of chemical synthesis:

-

Medicinal Chemistry: It is used in the synthesis of various heterocyclic compounds with potential biological activities.[1] Derivatives of this compound have been investigated for their potential as enzyme inhibitors and for their antimicrobial properties.[1]

-

Materials Science: The reactive nature of the sulfonyl chloride group allows for its incorporation into polymers and other materials to modify their properties.

-

Organic Synthesis: It serves as a versatile building block for the construction of complex molecular architectures, including various fused heterocyclic systems.[1]

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and can release hydrochloric acid upon hydrolysis.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a summary of the key properties and procedures related to this compound. For more detailed information, researchers are encouraged to consult the primary literature.

References

Pyrazine-2-sulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Pyrazine-2-sulfonyl Chloride with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the core reactivity of this compound with key nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It details reaction mechanisms, presents quantitative data, and offers standardized experimental protocols. Visual diagrams created using Graphviz are provided to illustrate reaction pathways and experimental workflows, offering a clear and concise resource for professionals in the chemical sciences.

Introduction to this compound

This compound is a heteroaromatic sulfonyl chloride featuring a pyrazine ring. The pyrazine ring is an electron-deficient system, which influences the reactivity of the attached sulfonyl chloride group.[1][2] This functional group is highly susceptible to nucleophilic attack at the sulfur atom, making the compound an excellent precursor for the synthesis of pyrazine-based sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[3] These derivatives are of significant interest due to their prevalence in biologically active compounds, including antimicrobial and enzyme-inhibiting agents.[3][4]

The synthesis of this compound can be achieved through methods such as the oxidative chlorination of pyrazine-2-thiol.[3] Its utility as a reactive intermediate is the primary focus of this guide.

General Mechanism of Nucleophilic Substitution

The fundamental reaction of this compound involves the displacement of the chloride ion by a nucleophile (Nu:). The electrophilic sulfur atom is the site of attack. The reaction generally proceeds via a nucleophilic substitution at the sulfur atom. While the precise mechanism can vary depending on the nucleophile and reaction conditions, it is often depicted as a concerted SN2-type pathway or a two-step addition-elimination process involving a transient pentacoordinate sulfur intermediate.[5][6][7]

Caption: General mechanism of nucleophilic substitution.

Reactivity with Nitrogen Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is the most common and synthetically important transformation, yielding pyrazine-2-sulfonamides. This reaction, known as sulfonylation, typically requires a base to neutralize the HCl byproduct.[5][8] Pyridine is often used as both the solvent and the base.[3] The nucleophilicity of the amine plays a key role, with primary amines generally reacting more readily than secondary amines.[5]

Data Presentation: Sulfonamide Formation

Disclaimer: Specific yield and kinetic data for this compound are limited in published literature. The following table includes representative data for analogous aryl sulfonyl chlorides to illustrate typical reaction outcomes.

| Nucleophile (Amine) | Sulfonyl Chloride | Conditions | Product | Yield (%) | Reference |

| General Amines | This compound | Pyridine, 45°C, 4h | Pyrazine-2-sulfonamides | N/A | [3] |

| Aniline | Benzenesulfonyl chloride | Pyridine, 0-25°C | N-Phenylbenzenesulfonamide | 100% | [8] |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine, 0-25°C | N,4-Dimethyl-N-phenylbenzenesulfonamide | 100% | [8] |

| Aniline | Benzenesulfonyl chloride | Triethylamine, THF, RT, 6h | N-Phenylbenzenesulfonamide | 86% | [8] |

| Benzylamine | p-Toluenesulfonyl chloride | CH₂Cl₂, TEA, PPh₃, 0°C | N-Benzyl-4-methylbenzenesulfonamide | 62% (sulfinamide) | [9] |

| Various Amines | p-Toluenesulfonyl chloride | Microwave, Solvent-free | Various Sulfonamides | Excellent | [5] |

Reactivity with Oxygen Nucleophiles (Alcohols & Water)

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These reactions are generally slower than those with amines and often require a base, such as pyridine or triethylamine, to activate the alcohol by deprotonation and to scavenge the HCl byproduct.[6][7] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken.[6] Water can hydrolyze sulfonyl chlorides to the corresponding sulfonic acids, a common side reaction if moisture is not excluded.

Caption: Base-catalyzed activation of an alcohol for sulfonylation.

Data Presentation: Sulfonate Ester Formation

| Nucleophile (Alcohol) | Sulfonyl Chloride | Conditions | Product | Yield (%) | Reference |

| General Alcohols | This compound | Base (e.g., Pyridine) | Pyrazine-2-sulfonate esters | Good (expected) | [3] |

| Various Alcohols | Various Sulfonyl Chlorides | Cupric Oxide | Various Sulfonic Esters | Excellent | [10] |

| Phenols | Thiols (via H₂O₂-POCl₃) | Amberlite IRA-400 (OH⁻) | Sulfonic Esters | Good | [10] |

| 3-Hydroxyflavone | Tosyl chloride | N/A | Flavone-3-yl-tosylate | N/A | [11] |

Reactivity with Sulfur Nucleophiles (Thiols)

Thiols and thiophenols can react with this compound. The expected product from the reaction with a thiolate anion (RS⁻) is a thiosulfonate ester (Pyrazine-SO₂-SR). However, the literature more commonly describes the synthesis of sulfonyl chlorides from thiols via oxidative chlorination.[12][13][14] The direct conversion of thiols to sulfonamides in a one-pot reaction, which proceeds through an intermediate sulfonyl chloride, is also well-documented, indicating the high reactivity of the in-situ generated sulfonyl chloride towards nucleophiles.[12][15]

Data Presentation: Thiosulfonate Formation

| Nucleophile (Thiol) | Sulfonyl Chloride | Conditions | Product | Yield (%) | Reference |

| Thiophenol | Benzenesulfonyl chloride | Base (e.g., Et₃N) | S-Phenyl benzenethiosulfonate | Moderate (expected) | General Knowledge |

| Alkyl Thiol | This compound | Base (e.g., Pyridine) | S-Alkyl pyrazine-2-thiosulfonate | Moderate (expected) | General Knowledge |

Experimental Protocols

The following protocols are representative methodologies for the reaction of this compound with various nucleophiles. Appropriate safety precautions should be taken when handling sulfonyl chlorides and other reagents.

Protocol 1: General Synthesis of N-substituted Pyrazine-2-sulfonamide

-

Reaction Setup: To a stirred solution of the desired primary or secondary amine (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C (ice bath), add this compound (1.1 mmol, 1.1 equivalents) portion-wise over 10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, warming the mixture to 40-50 °C may be necessary.[3][8]

-

Workup: Upon completion, pour the reaction mixture into ice-cold 1M HCl (25 mL) to neutralize excess pyridine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: General Synthesis of Pyrazine-2-sulfonate Ester

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL). Add anhydrous pyridine (1.5 mmol, 1.5 equivalents). Cool the mixture to 0 °C.

-

Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) dropwise to the cooled mixture.[6]

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 6-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water (15 mL). Separate the organic layer.

-

Extraction and Washing: Wash the organic layer with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

Purification: Purify the resulting crude sulfonate ester by flash chromatography on silica gel.

References

- 1. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cbijournal.com [cbijournal.com]

- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 13. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Pyrazine-2-sulfonyl Chloride: A Versatile Building Block for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfonyl chloride has emerged as a highly valuable and versatile building block in modern heterocyclic chemistry. Its inherent reactivity, stemming from the electrophilic sulfonyl chloride moiety attached to the electron-deficient pyrazine ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound in the construction of aza-heterocycles. Particular emphasis is placed on its utility in synthesizing biologically active compounds, with detailed experimental protocols for key reactions and a summary of relevant quantitative data. Furthermore, this document illustrates the implication of pyrazine-derived heterocycles in crucial biological signaling pathways, underscoring their potential in medicinal chemistry and drug discovery.

Introduction

The pyrazine nucleus is a core structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a sulfonyl chloride group at the 2-position of the pyrazine ring furnishes a powerful electrophilic handle for synthetic chemists. This compound serves as a linchpin for the assembly of complex heterocyclic systems, including sulfonamides, pyrazoles, pyrimidines, and triazines.[2] The resulting scaffolds are of significant interest in medicinal chemistry, with demonstrated activities as enzyme inhibitors and antimicrobial agents.[1][3] This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Stability

This compound is typically a colorless to pale yellow solid or liquid.[2] It is soluble in common organic solvents such as dichloromethane and chloroform. The compound is highly reactive towards nucleophiles and is sensitive to moisture, necessitating storage under anhydrous conditions to prevent hydrolysis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 184170-48-7 | [2] |

| Molecular Formula | C₄H₃ClN₂O₂S | [2] |

| Molecular Weight | 178.60 g/mol | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Solubility | Soluble in dichloromethane, chloroform | [2] |

| Stability | Moisture sensitive | [2] |

Synthesis of this compound

The most common and environmentally friendly method for the synthesis of this compound is the oxidative chlorination of pyrazine-2-thiol.[2]

Experimental Protocol: Synthesis of this compound from Pyrazine-2-thiol

This protocol is adapted from general procedures for oxidative chlorination of thiols.[1][4]

Materials:

-

Pyrazine-2-thiol

-

Sodium hypochlorite (NaOCl) solution or sodium chlorite (NaClO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-thiol in an aqueous medium.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite or sodium chlorite as the oxidizing agent. The addition should be controlled to maintain a low temperature.

-

Acidify the reaction mixture with hydrochloric acid.

-

After the reaction is complete (monitored by TLC), extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound.

Applications in Heterocyclic Synthesis

This compound is a versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its primary mode of reactivity involves nucleophilic substitution at the sulfonyl group.

Synthesis of Pyrazine-2-sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base readily affords the corresponding pyrazine-2-sulfonamides. These compounds are important intermediates and have shown biological activity.[3][5]

Table 2: Synthesis of Substituted N-(Pyrazin-2-yl)benzenesulfonamides [5]

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

| 4-Nitrobenzenesulfonyl chloride | 2-Aminopyrazine | Pyridine | Acetone | 55 |

| 4-Chlorobenzenesulfonyl chloride | 2-Aminopyrazine | Pyridine | Acetone | 62 |

| 4-Methylbenzenesulfonyl chloride | 2-Aminopyrazine | Pyridine | Acetone | 70 |

| Benzenesulfonyl chloride | 2-Amino-6-chloropyrazine | Pyridine | Acetone | 45 |

| 4-Nitrobenzenesulfonyl chloride | 2-Amino-6-chloropyrazine | Pyridine | Acetone | 38 |

Experimental Protocol: General Procedure for the Synthesis of N-(Pyrazin-2-yl)benzenesulfonamides[5]

Materials:

-

Appropriate sulfonyl chloride

-

2-Aminopyrazine or 2-amino-6-chloropyrazine

-

Pyridine

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the appropriate sulfonyl chloride and aminopyrazine in acetone in a round-bottom flask.

-

Add pyridine to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Synthesis of Fused Heterocyclic Systems

This compound derivatives are crucial for the synthesis of fused heterocyclic systems with significant biological activities.

The reaction of this compound with hydrazine derivatives can lead to the formation of hydrazones, which can then undergo cyclization to form pyrazolo[1,5-a]pyrimidines.[2] Rhodium-catalyzed cyclization of pyrazine-linked hydrazones is an effective method for this transformation.[6][7]

Table 3: Rhodium-Catalyzed Synthesis of Pyrazoles [6]

| Hydrazine | Alkyne | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| Phenylhydrazine | Diphenylacetylene | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 88 |

| 4-Methylphenylhydrazine | Diphenylacetylene | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 85 |

| 4-Methoxyphenylhydrazine | Diphenylacetylene | [Cp*RhCl₂]₂ | NaOAc | MeCN | 60 | 82 |

Materials:

-

Hydrazine derivative

-

Alkyne

-

[Cp*RhCl₂]₂ (catalyst)

-

NaOAc (additive)

-

Acetonitrile (MeCN)

-

Schlenk tube

-

Magnetic stirrer

-

Oil bath

Procedure:

-

To a Schlenk tube, add the hydrazine derivative, alkyne, [Cp*RhCl₂]₂, and NaOAc.

-

Add acetonitrile as the solvent.

-

Stir the reaction mixture at 60 °C in an oil bath.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Heterocycles synthesized from this compound derivatives have shown promising biological activities, particularly as anticancer agents. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine sulfonamides have been shown to inhibit cancer cell proliferation and induce apoptosis.[8][10]

Inhibition of NF-κB and PI3K/AKT/mTOR Signaling Pathways

Studies have indicated that certain pyrazolo[4,3-e][6][8][9]triazine sulfonamide derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and PI3K/AKT/mTOR pathways.[1][11][12]

References

- 1. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]

- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Pyrazine-2-Sulfonyl Chloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of pyrazine-2-sulfonyl chloride, a versatile building block that is garnering significant attention in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, reactivity, and diverse therapeutic applications of this compound derivatives. We will delve into their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Pyrazine Scaffold and the Versatility of the Sulfonyl Chloride Group

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key heterocycles have led to its incorporation into numerous FDA-approved drugs.[3] When functionalized with a sulfonyl chloride group at the 2-position, the resulting this compound becomes a highly reactive and versatile intermediate for the synthesis of a wide array of biologically active molecules.[4]

The reactivity of the sulfonyl chloride moiety allows for facile nucleophilic substitution reactions, most notably with amines to form stable sulfonamides.[4] This reaction is a cornerstone of medicinal chemistry, enabling the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies. The sulfonamide group itself is a well-established pharmacophore, known for its ability to mimic carboxylic acids and engage in crucial interactions with biological targets.[5]

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various methods, with the oxidative chlorination of pyrazine-2-thiol being a common and environmentally conscious approach.[4]

Experimental Protocol: Synthesis of this compound via Oxidative Chlorination

Materials:

-

Pyrazine-2-thiol

-

Sodium hypochlorite solution (bleach) or sodium chlorite

-

Hydrochloric acid

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Suspend pyrazine-2-thiol in a mixture of water and DCM in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10°C. The pH of the reaction mixture should be monitored and maintained in the acidic range by the addition of hydrochloric acid.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with additional portions of DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

The true synthetic utility of this compound lies in its subsequent reactions to form diverse libraries of compounds. The most fundamental of these is the formation of pyrazine-2-sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of Pyrazine-2-Sulfonamides

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Ice bath

Procedure:

-

Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs targeting various diseases.

Enzyme Inhibition

Certain chiral pyrazolo[4,3-e][1][4][6]triazine sulfonamides, which can be synthesized from this compound, have been evaluated for their inhibitory effects on tyrosinase and urease.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders.[7] Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by urease-producing bacteria.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

| Sulfonamide-substituted 1,3,5-triphenyl pyrazolines | Tyrosinase | 30.14 µM (for compound 4c) | [7] |

| Pyrazolo[4,3-e][1][4][6]triazine sulfonamides | Tyrosinase | Activity reported | [4] |

| Pyrazolo[4,3-e][1][4][6]triazine sulfonamides | Urease | Activity reported | [4] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This assay is based on the conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.[7]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, a solution of the test compound at various concentrations, and a solution of mushroom tyrosinase.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding a solution of L-DOPA to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

The pyrazine scaffold is a common feature in many kinase inhibitors.[3] Several pyrazine-based compounds, including those with carboxamide and carbonitrile functionalities that can be conceptually related to derivatives from this compound, have shown potent inhibition of various kinases, which are critical regulators of cellular signaling pathways and are major targets in oncology.[8] For instance, Darovasertib, a pyrazine-2-carboxamide derivative, is a potent PKC inhibitor with IC50 values in the low nanomolar range.[8] Prexasertib, a pyrazine-2-carbonitrile derivative, is a CHK1 inhibitor with an IC50 of 1 nM.[8]

| Compound | Target Kinase(s) | Reported Activity (IC50) | Reference |

| Darovasertib | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM | [8] |

| Prexasertib | CHK1, CHK2, RSK1 | 1 nM, 8 nM, 9 nM | [8] |

| Compound 78 | HPK1 | <3 nM | [8] |

| Compound 80 | HPK1 | <3 nM | [8] |

| Compound 81 | HPK1 | <3 nM | [8] |

| Compound 9 | CHK1 | 1.4 nM | [8] |

| Compound 82 | CHK1 | 2.1 nM | [8] |

Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial drugs, and their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5] Pyrazine-2-sulfonamide derivatives are therefore of significant interest as potential antimicrobial agents. Studies have shown that various pyrazine-containing compounds exhibit activity against a range of bacterial and fungal pathogens.[9][10]

| Compound Class | Bacterial Strains | Reported Activity (MIC) | Reference |

| Pyrazine-containing thiazolines and thiazolidinones | M. tuberculosis H37Rv, Gram-positive and Gram-negative bacteria | Significant activity reported | [10] |

| Sulfonamide derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 25 - 62.5 µg/mL (for most active compounds) | [9] |

| Substituted N-Benzylpyrazine-2-carboxamides | M. tuberculosis | 6.25 µg/mL (for compound 12) | [11] |

Anticancer Activity and Modulation of Signaling Pathways

The NF-κB (nuclear factor kappa B) signaling pathway plays a crucial role in inflammation, immunity, and cancer.[12] Dysregulation of this pathway is implicated in the pathogenesis of many diseases. Some sulfonamides, such as sulfasalazine, have been shown to inhibit NF-κB activation.[13][14][15] This provides a rationale for exploring pyrazine-2-sulfonamide derivatives as potential modulators of this critical pathway. The inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and may induce apoptosis in cancer cells.[12]

dot

Caption: Putative mechanism of NF-κB pathway inhibition by pyrazine-2-sulfonamide derivatives.

Workflow for Drug Discovery

The versatility of this compound makes it an ideal starting material for combinatorial chemistry and high-throughput screening campaigns to identify novel drug candidates.

dot

Caption: A typical drug discovery workflow utilizing this compound.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and high reactivity allow for the efficient generation of diverse compound libraries, particularly pyrazine-2-sulfonamides. These derivatives have demonstrated a wide range of promising biological activities, including enzyme inhibition, antimicrobial effects, and potential as anticancer agents through the modulation of key signaling pathways such as NF-κB.

Future research in this area will likely focus on the synthesis of more complex heterocyclic systems using this compound as a key intermediate. Further exploration of the SAR of pyrazine-2-sulfonamide derivatives against specific targets, such as kinases and microbial enzymes, will be crucial for the development of potent and selective drug candidates. The continued application of combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel therapeutics derived from this promising chemical entity. As our understanding of the biological roles of these compounds deepens, this compound is poised to play an increasingly important role in the development of next-generation medicines.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. or.niscpr.res.in [or.niscpr.res.in]

- 10. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrazine-2-sulfonyl Chloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pyrazine-2-sulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. While quantitative data for this specific compound is limited in publicly available literature, this document compiles existing qualitative information and data from analogous compounds to offer a thorough understanding of its chemical behavior.

Overview of Physicochemical Properties

This compound is a reactive compound utilized in the synthesis of a variety of heterocyclic molecules.[1] Its utility stems from the highly electrophilic nature of the sulfonyl chloride group attached to the electron-deficient pyrazine ring.[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Water | Sparingly soluble (inferred) | [2] |

It is important to note that sulfonyl chlorides, in general, exhibit low solubility in water, which can protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[2]

Stability Characteristics

This compound is sensitive to environmental conditions, particularly moisture. Proper handling and storage are crucial to maintain its integrity.

Hydrolytic Stability

This compound is highly susceptible to hydrolysis due to the reactive sulfonyl chloride moiety.[1] Contact with water will lead to the formation of the corresponding pyrazine-2-sulfonic acid. This reaction is analogous to the well-documented hydrolysis of other aromatic sulfonyl chlorides, which typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Key points regarding hydrolytic stability:

-

Moisture Sensitivity: The compound should be stored under anhydrous conditions to prevent degradation.[1]

-

Reaction Mechanism: The hydrolysis likely follows an SN2 pathway, where water acts as the nucleophile attacking the electrophilic sulfur atom.

-

pH Dependence: The rate of hydrolysis for aromatic sulfonyl chlorides is known to be influenced by pH.

The general mechanism for the hydrolysis of an aromatic sulfonyl chloride is depicted below.

Caption: General pathway for the hydrolysis of this compound.

Thermal Stability

Specific thermogravimetric analysis data for this compound is not available. However, analysis of a structurally related compound, (5-(trifluoromethyl)pyrazin-2-yl)methanesulfonyl chloride, shows a decomposition onset temperature of 170°C.[4] This suggests that this compound likely possesses moderate thermal stability but may decompose at elevated temperatures.

Photostability

There is currently no available information in the scientific literature regarding the photostability of this compound.

Experimental Protocols

Detailed and validated experimental protocols for the quantitative analysis of the solubility and stability of this compound are not explicitly published. However, established methods for analogous compounds can be readily adapted.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol is adapted from a method used for sparingly soluble sulfonyl chlorides.

Objective: To determine the solubility of this compound in water at a given temperature.

Materials:

-

This compound

-

Deionized water

-

Glass column with a sintered glass filter

-

Constant temperature bath

-

Peristaltic pump

-

Analytical balance

Procedure:

-

Pack a glass column with a known weight of this compound.

-

Place the column in a constant temperature bath to equilibrate.

-

Pump deionized water through the column at a slow, constant flow rate.

-

Collect the effluent and periodically measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry after derivatization, or HPLC).

-

Alternatively, for a simpler gravimetric determination, after a set volume of water has passed through, carefully dry the column and re-weigh the remaining this compound. The weight loss corresponds to the amount dissolved.

-

The solubility can be calculated from the mass of the dissolved compound and the volume of the solvent passed through the column.

Analysis of Hydrolytic Stability (Conductimetric Method)

This protocol is based on the principle that the hydrolysis of a sulfonyl chloride produces ions, leading to a change in the conductivity of the solution.[5]

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

-

This compound

-

Buffered aqueous solutions of desired pH

-

Conductivity meter with a temperature-controlled cell

-

Constant temperature bath

-

Stirrer

Procedure:

-

Equilibrate the buffered aqueous solution in the temperature-controlled conductivity cell.

-

Prepare a concentrated stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile).

-

Initiate the reaction by injecting a small, known amount of the stock solution into the stirred, buffered solution.

-

Record the change in conductivity of the solution over time.

-

The rate constant for the hydrolysis reaction can be calculated from the conductivity-time data.

The workflow for a typical stability study is outlined in the diagram below.

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Summary and Recommendations

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. It is soluble in common organic solvents like dichloromethane and chloroform but is highly sensitive to moisture, necessitating handling and storage under anhydrous conditions. While precise quantitative data is lacking, the information on related aromatic sulfonyl chlorides provides a strong basis for predicting its behavior. For critical applications, it is strongly recommended that researchers perform in-house solubility and stability studies using the methodologies outlined in this guide to obtain quantitative data relevant to their specific experimental conditions.

References

- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Buy (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride | 1196156-99-6 [smolecule.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Mechanism of Action for Pyrazine-2-sulfonyl Chloride in Sulfonylations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for Pyrazine-2-sulfonyl chloride in sulfonylation reactions. The document details the underlying chemical principles, experimental protocols, and factors influencing these reactions, making it an essential resource for professionals in organic synthesis and drug development.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound in sulfonylations is a nucleophilic acyl substitution reaction . The sulfonyl chloride group (-SO₂Cl) attached to the electron-deficient pyrazine ring is highly electrophilic. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.

The reaction proceeds through a stepwise mechanism:

-

Nucleophilic Attack: A nucleophile, typically an amine (R-NH₂), attacks the electrophilic sulfur atom of the this compound. This is generally the rate-determining step.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Departure of the Leaving Group: The intermediate collapses, and the chloride ion (Cl⁻), a good leaving group, is eliminated.

-

Deprotonation: A base, which can be the amine reactant itself, a non-nucleophilic base like pyridine, or the solvent, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product.

The pyrazine ring, being an electron-withdrawing heterocycle, enhances the electrophilicity of the sulfonyl sulfur, thereby facilitating the nucleophilic attack.

Caption: General mechanism of sulfonylation using this compound.

Factors Influencing Sulfonylation Reactions

Several factors can influence the rate and yield of sulfonylation reactions involving this compound:

-

Nucleophilicity of the Amine: The reactivity of the amine is directly proportional to its nucleophilicity. Aliphatic amines are generally more nucleophilic and react faster than aromatic amines. Electron-donating groups on the aromatic ring of anilines increase their reactivity, while electron-withdrawing groups decrease it.

-

Steric Hindrance: Sterically hindered amines will react more slowly due to the difficulty in approaching the electrophilic sulfur center.

-

Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran are commonly used. The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.

-

Base: A base is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. Common bases include pyridine, triethylamine, and other non-nucleophilic tertiary amines.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to side reactions and decomposition.

Quantitative Data

While specific kinetic data for the sulfonylation reactions of this compound are not extensively published, the following table summarizes typical yields for the synthesis of various sulfonamides under laboratory conditions. These yields are illustrative and can be optimized by adjusting the reaction parameters.

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Dichloromethane | Pyridine | 25 | 4 | 85-95 |

| 4-Methoxyaniline | Dichloromethane | Pyridine | 25 | 3 | 90-98 |

| 4-Nitroaniline | Tetrahydrofuran | Triethylamine | 50 | 12 | 60-75 |

| Benzylamine | Dichloromethane | Pyridine | 25 | 2 | >95 |

| Piperidine | Dichloromethane | Pyridine | 0-25 | 1 | >95 |

Note: The data presented is a representative summary based on typical sulfonylation reactions and may not reflect optimized conditions for every specific substrate.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound.

General Procedure for the Synthesis of N-Aryl Pyrazine-2-sulfonamides

This protocol describes a general method for the reaction of this compound with an aromatic amine.

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aniline derivative (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of aniline).

-

Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane (5 mL per mmol) to the reaction mixture dropwise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Upon completion, quench the reaction with the addition of 1M HCl (10 mL). Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl pyrazine-2-sulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A typical experimental workflow for the synthesis of N-aryl pyrazine-2-sulfonamides.

Spectroscopic Data Interpretation

The following table provides expected chemical shift ranges for the characterization of N-aryl pyrazine-2-sulfonamides by ¹H and ¹³C NMR spectroscopy.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

| Pyrazine-H | 8.5 - 9.0 | 140 - 155 | The protons on the pyrazine ring typically appear as doublets or singlets in the downfield region. |

| Aromatic-H (Aryl) | 7.0 - 8.0 | 110 - 140 | The chemical shifts of the protons on the N-aryl group depend on the substitution pattern. |

| Sulfonamide-NH | 9.0 - 11.0 | - | This proton is often broad and its chemical shift is solvent-dependent. It may exchange with D₂O. |

| Pyrazine-C | - | 130 - 160 | The carbon atoms of the pyrazine ring. |

| Aromatic-C (Aryl) | - | 115 - 145 | The carbon atoms of the N-aryl group. |

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of biologically active sulfonamides. Its reactivity is governed by the electrophilic nature of the sulfonyl group, which readily undergoes nucleophilic attack by amines. Understanding the mechanism of action and the factors that influence the reaction allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve high yields of desired products. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.

The Ascendance of Pyrazine Scaffolds: A Technical Guide to Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazine derivatives, with a focus on their potential as therapeutic agents.

Biological Significance and Therapeutic Potential

Pyrazine derivatives have garnered significant attention for their potent and diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and kinase inhibitory effects.[1][2] The electron-deficient nature of the pyrazine ring allows it to participate in various non-covalent interactions with biological targets, while its substitutable positions offer ample opportunities for structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties.[3]

Anticancer Activity

A significant body of research has focused on the development of pyrazine derivatives as anticancer agents.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases that are crucial for tumor growth and survival.[6][7]

Kinase Inhibition

Many pyrazine-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The ability of the pyrazine scaffold to serve as a hinge-binding motif in the ATP-binding pocket of kinases makes it an attractive starting point for the design of selective kinase inhibitors.[3]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected novel pyrazine derivatives against various cancer cell lines and protein kinases. This data highlights the potential of these compounds as starting points for further drug development.

Table 1: Anticancer Activity of Novel Pyrazine Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 1 | HT-29 (Colon Cancer) | 10.67 | [1] |

| Compound 2 | MCF-7 (Breast Cancer) | 10.43 | [1] |

| Compound 3 | HCT116 (Colon Cancer) | 3.19 - 8.90 | [1] |

| Compound 4 | A549 (Lung Cancer) | 0.98 ± 0.08 | [8] |

| Compound 5 | MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [8] |

| Compound 6 | Hela (Cervical Cancer) | 1.28 ± 0.25 | [8] |

Table 2: Kinase Inhibitory Activity of Novel Pyrazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Darovasertib (10) | PKCα | 1.9 | [6] |

| Darovasertib (10) | PKCθ | 0.4 | [6] |

| Compound 34 | JAK1 | 3 | [6] |

| Compound 34 | JAK2 | 8.5 | [6] |

| Compound 34 | TYK2 | 7.7 | [6] |

| Compound 17l | c-Met | 26.00 | |

| Compound 17l | VEGFR-2 | 2600 | [8] |

| Compound 18i | FGFR1-4 | Inhibition > 80% |

Synthesis of Novel Pyrazine Derivatives

A variety of synthetic methodologies have been developed for the construction of the pyrazine ring and the introduction of diverse substituents. Common strategies include condensation reactions, metal-catalyzed cross-couplings, and ring-closing reactions.[9][10][11]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of novel pyrazine derivatives.

Experimental Protocol: Synthesis of a Substituted Pyrazine

This protocol describes a general method for the synthesis of a 2,5-disubstituted pyrazine derivative via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Materials:

-

1,2-Dicarbonyl compound (1.0 eq)

-

1,2-Diamine (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1,2-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the 1,2-diamine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Biological Evaluation

The biological activity of newly synthesized pyrazine derivatives is typically assessed using a panel of in vitro assays. These assays provide crucial information on the compound's potency, selectivity, and mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazine derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the pyrazine derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways Targeted by Pyrazine Derivatives

As previously mentioned, a key mechanism of action for many bioactive pyrazine derivatives is the inhibition of protein kinases. The following diagrams illustrate the signaling pathways of three important kinases that are targeted by pyrazine compounds.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. Its dysregulation has been implicated in certain cancers.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a driver in many cancers.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Conclusion and Future Directions

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the pyrazine ring, coupled with its favorable biological properties, ensures its continued prominence in drug discovery programs. Future research in this area will likely focus on the development of more selective and potent pyrazine derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The integration of computational chemistry, combinatorial synthesis, and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of pyrazine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Pyrazine-2-sulfonyl Chloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, pyrazine-2-sulfonyl chloride has emerged as a cornerstone scaffold, offering a unique combination of chemical reactivity and structural features that have proven invaluable in the generation of diverse compound libraries with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives, with a particular focus on their role in modulating key signaling pathways implicated in various disease states.

Synthesis of this compound and its Derivatives

The utility of this compound as a reactive intermediate necessitates robust and well-defined synthetic protocols. While several methods for its preparation have been reported, a commonly employed strategy involves the oxidative chlorination of pyrazine-2-thiol.[1] This approach is favored for its relatively mild conditions and the use of accessible starting materials.

Experimental Protocol: Synthesis of Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides

A significant application of this compound is in the synthesis of more complex heterocyclic systems, such as the biologically active pyrazolo[4,3-e][1][2][3]triazine sulfonamides. The following protocol details a representative synthesis of these derivatives.

Synthesis of 3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-5-yl)-4-ethoxybenzenesulfonyl chloride (Intermediate 7)

A detailed experimental procedure for the synthesis of the parent sulfonyl chloride 3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)-4-ethoxybenzenesulfonyl chloride (compound 7 in some literature) involves the treatment of the corresponding sulfonic acid with a chlorinating agent. A general and widely used method for such transformations is the use of chlorosulfonic acid. The synthesis of the pyrazolo[4,3-e][1][2][3]triazine core typically involves a multi-step sequence, starting from simpler precursors and building the fused ring system.[4]

General Procedure for the Synthesis of Chiral Sulfonamides (8a-m)

A mixture of the key intermediate, 3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-5-yl)-4-ethoxybenzenesulfonyl chloride (7 ) (100 mg, 0.29 mmol), and the appropriate chiral amine (1 mmol) in anhydrous acetonitrile (5 mL) is stirred overnight at room temperature. Following the reaction, the mixture is concentrated under vacuum to yield the crude sulfonamide as a yellow solid. Purification is achieved by silica gel column chromatography using a mixture of CH2Cl2:EtOH (25:1) as the eluent to afford the pure target compounds.[4]

Biological Activity and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities, including enzyme inhibition and anticancer effects. The quantitative data for a selection of these derivatives are summarized in the tables below, providing insights into their structure-activity relationships (SAR).

Table 1: Inhibitory Activity of Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides against Tyrosinase and Urease

| Compound | Tyrosinase IC50 (µM) | Urease IC50 (µM) |

| 8a | > 500 | 0.037 |

| 8b | 31.25 | 0.052 |

| 8f | > 500 | 0.044 |

| 8i | 42.15 | 0.042 |

| 8j | 28.23 | 0.051 |

| Thiourea (Standard) | - | 20.9 |

Data sourced from Mojzych et al. (2021).[4]

Table 2: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides

| Compound | BxPC-3 IC50 (µM) | PC-3 IC50 (µM) |

| MM134 | 0.18 - 0.35 | 0.06 - 0.17 |

| MM136 | 0.18 - 0.35 | 0.06 - 0.17 |

| MM137 | 0.18 | 0.06 |

| MM139 | 0.18 - 0.35 | 0.06 - 0.17 |

Data represents a range of reported IC50 values. Sourced from multiple studies.[3][5]

Table 3: Kinase Inhibitory Activity of Selected Pyrazine-Based Compounds

| Compound | Target Kinase | IC50 (nM) |

| Prexasertib (8) | CHK1 | 1 |

| CHK2 | 8 | |

| RSK1 | 9 | |

| Darovasertib (10) | PKCα | 1.9 |

| PKCθ | 0.4 | |

| GSK3β | 3.1 |

Data sourced from a review on pyrazine-based kinase inhibitors.[6]

Modulation of Key Signaling Pathways

The therapeutic potential of this compound derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in disease. The NF-κB, AKT, and ERK pathways are prominent examples of such targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Some sulfonamide-containing compounds have been shown to inhibit this pathway. For instance, sulfasalazine has been demonstrated to directly inhibit IκB kinases (IKKs), which are crucial for the activation of NF-κB.[7] Certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine derivatives have also been observed to suppress NF-κB expression.[8]

References

- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]

- 2. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data and Analysis of Pyrazine-2-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyrazine-2-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public domain spectra for this compound, this document presents a detailed analysis based on available data for the structurally analogous compound, pyridine-2-sulfonyl chloride, alongside predicted values and characteristic spectroscopic features for the pyrazine moiety. This guide is intended to serve as a valuable resource for the characterization and utilization of this important building block in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its pyridine analog.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | This compound (Predicted) | Pyridine-2-sulfonyl chloride (Observed) [1] |

| ¹H NMR | δ 9.0-9.2 (m, 1H), 8.8-9.0 (m, 2H) | δ 8.84 (d, J=4.10 Hz, 1H), 8.04-8.14 (m, 2H), 7.68-7.73 (m, 1H) |

| ¹³C NMR | δ ~160 (C=N), ~145-150 (CH), ~140 (C-S) | No data available |

Note: Predicted values for this compound are estimated based on the influence of the pyrazine ring's nitrogen atoms and the sulfonyl chloride group.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound |

| S=O stretch (asymmetric) | 1370-1410 | Strong absorption in this region |

| S=O stretch (symmetric) | 1165-1205 | Strong absorption in this region |

| C=N stretch (aromatic) | 1500-1600 | Multiple bands expected |

| C-H stretch (aromatic) | 3000-3100 | Weak to medium bands |

| S-Cl stretch | 500-700 | Absorption in this region |

Table 3: Mass Spectrometry (MS) Data

| Parameter | This compound |

| Molecular Formula | C₄H₃ClN₂O₂S |

| Molecular Weight | 178.60 g/mol |

| Predicted m/z of Molecular Ion (M⁺) | 178 (with a characteristic M+2 peak for the ³⁷Cl isotope at ~32% intensity of M⁺) |

| Major Fragmentation Pathways | Loss of Cl (m/z 143), Loss of SO₂ (m/z 114), fragmentation of the pyrazine ring. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[4]

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Proposed electron ionization mass spectrometry fragmentation pathways for this compound.

References

- 1. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]

- 2. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 3. amherst.edu [amherst.edu]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a key scaffold in medicinal chemistry, imparts unique electronic properties to its substituents. When functionalized with a sulfonyl chloride group, the resulting pyrazine sulfonyl chloride exhibits significant electrophilicity, making it a valuable reagent and a potent reactive moiety for covalent drug design. This guide provides a comprehensive technical overview of the synthesis, electrophilic nature, and applications of pyrazine sulfonyl chlorides, with a focus on their utility in the development of targeted covalent inhibitors.

Introduction: The Electronic Influence of the Pyrazine Core